8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, often involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include combining iodine and silica gel under solvent-free conditions, using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst, and employing ionic liquid [Hbim][BF4] under ultrasound at room temperature .
Industrial Production Methods: Industrial production methods for quinoline derivatives typically involve large-scale synthesis using efficient catalytic processes. The Suzuki–Miyaura coupling reaction is one such method, known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the large-scale production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, silica gel, nano ZnO, and ionic liquids . The reaction conditions often involve mild temperatures and environmentally benign catalysts to ensure high yields and minimal side effects .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of molecular iodine and ethanol can lead to the formation of polycyclic quinoline derivatives .
Scientific Research Applications
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . They inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In industry, quinoline derivatives are used in the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase . By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to bacterial cell death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and antimalarial activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide .
Uniqueness: What sets this compound apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity . The presence of multiple chlorine atoms in its structure may enhance its antimicrobial and anticancer properties compared to other quinoline derivatives .
Properties
IUPAC Name |
8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-8-4-5-10(13(19)6-8)14-7-11(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKWXYYUEZWSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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